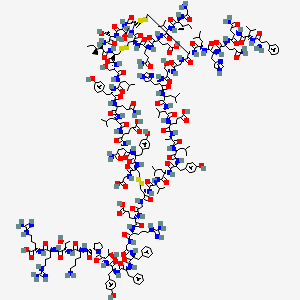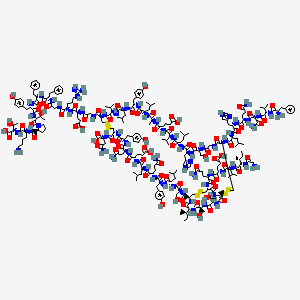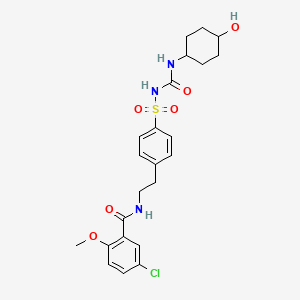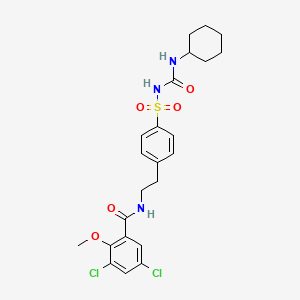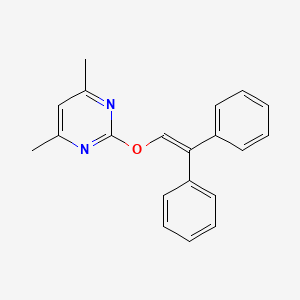
2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine
概要
説明
2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine, also known as DPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. In Alzheimer's disease, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
生化学的および生理学的効果
2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been found to inhibit cell proliferation and induce apoptosis (programmed cell death). In Alzheimer's disease, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In agriculture, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been found to inhibit the growth of various plant pathogens, including fungi and bacteria.
実験室実験の利点と制限
One of the main advantages of using 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine. In medicine, further research is needed to fully understand the mechanism of action of 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine and its potential use in the treatment of various diseases. In agriculture, more research is needed to determine the efficacy and safety of 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine as a pesticide. In material science, further research is needed to optimize the properties of 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine for use in OLEDs and other electronic devices. Overall, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has great potential for a wide range of applications and is an exciting area of research for scientists.
科学的研究の応用
2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been extensively studied for its potential applications in various fields. In medicine, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine has been studied for its use as an OLED (organic light-emitting diode) material.
特性
IUPAC Name |
2-(2,2-diphenylethenoxy)-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-13-16(2)22-20(21-15)23-14-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATFPFPXUXCLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC=C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ambrisentan Vinyloxy Impurity | |
CAS RN |
1639429-81-4 | |
| Record name | 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639429814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2,2-DIPHENYLVINYL)OXY)-4,6-DIMETHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR7U82SSY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



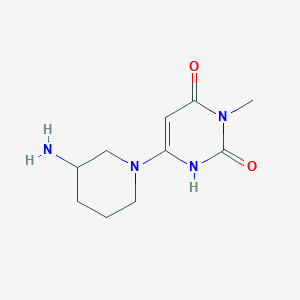

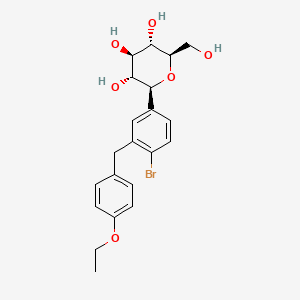
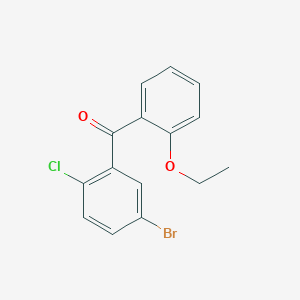
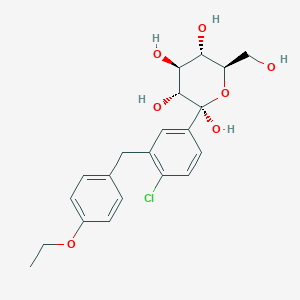
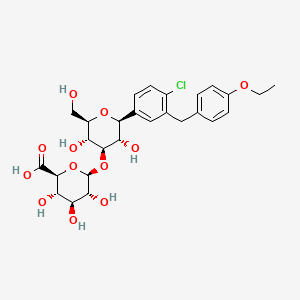
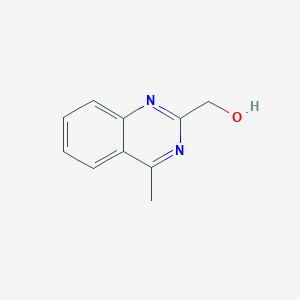
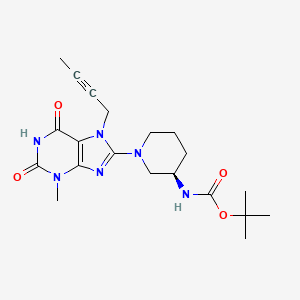
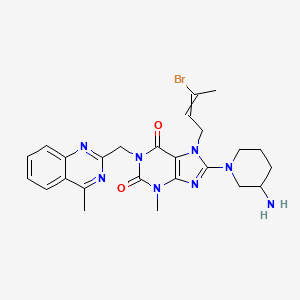
![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
